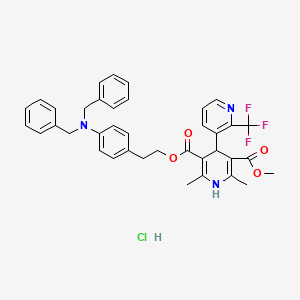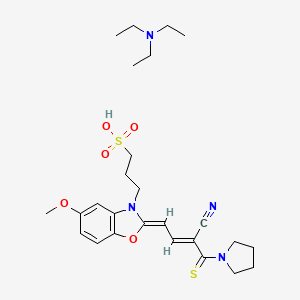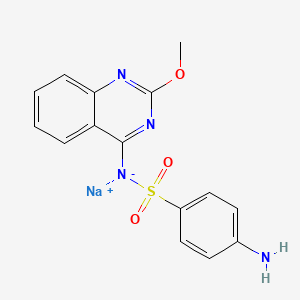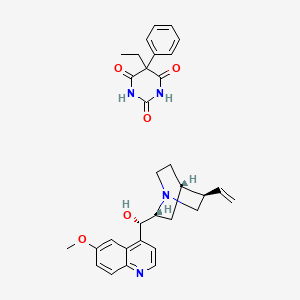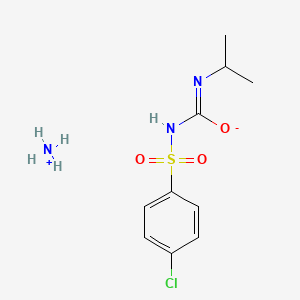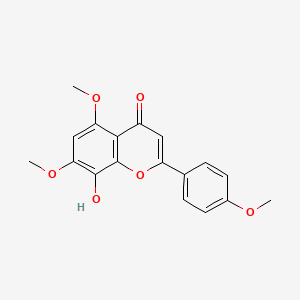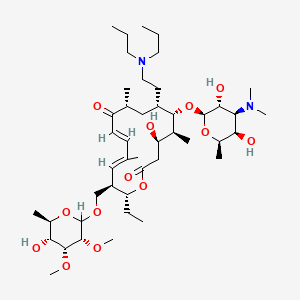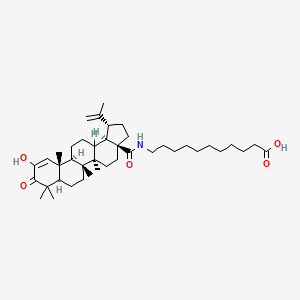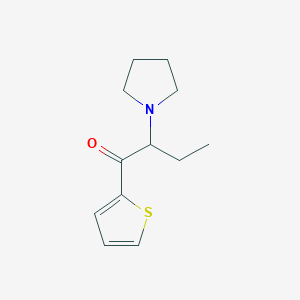
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Pyrrolidinobutiophenone (alpha-Pbt) is a synthetic stimulant belonging to the cathinone class. It is structurally similar to other synthetic cathinones, with a pyrrolidine ring attached to a butiophenone backbone. This compound has gained attention due to its presence in illicit drug markets and its psychoactive properties .
Vorbereitungsmethoden
Alpha-Pyrrolidinobutiophenone can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then subjected to further reactions to yield the final product
Analyse Chemischer Reaktionen
Alpha-Pyrrolidinobutiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-Pbt can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
It is often used as a reference standard for the identification and characterization of new psychoactive substances in illicit drug products . Additionally, alpha-Pbt has been investigated for its effects on the central nervous system and its potential as a model compound for studying the pharmacology of synthetic cathinones .
Wirkmechanismus
The mechanism of action of alpha-Pyrrolidinobutiophenone involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the psychoactive effects associated with the compound .
Vergleich Mit ähnlichen Verbindungen
Alpha-Pyrrolidinobutiophenone is structurally similar to other synthetic cathinones such as alpha-Pyrrolidinopentiothiophenone (alpha-Pvt) and alpha-Pyrrolidinopropiophenone (alpha-Ppp). alpha-Pbt is unique due to its specific substitution pattern on the thiophene ring, which influences its pharmacological properties and potency . Other similar compounds include alpha-Pyrrolidinohexiophenone (alpha-Php) and methiopropamine .
Eigenschaften
CAS-Nummer |
2002395-17-5 |
|---|---|
Molekularformel |
C12H17NOS |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
NGVNNJYFJYTCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CS1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


